Cas no 2248305-83-9 (3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene)

3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene is a halogenated heterocyclic compound featuring a fused thienothiophene core with bromine and difluoromethyl functional groups. Its structure offers versatility in organic synthesis, particularly in cross-coupling reactions, where the bromine substituent serves as a reactive site for further derivatization. The difluoromethyl group enhances electronic properties, making it valuable in materials science, such as in the development of organic semiconductors or optoelectronic materials. The compound's stability and well-defined reactivity profile make it suitable for applications in pharmaceutical intermediates and advanced polymer chemistry. Its high purity and consistent performance ensure reliability in research and industrial processes.
3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene structure
2248305-83-9 structure
Product Name:3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene
CAS No:2248305-83-9
MF:C7H3BrF2S2
MW:269.12952542305
CID:6448769
PubChem ID:137939631
Update Time:2025-05-21

3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 2248305-83-9
    • 6-bromo-2-(difluoromethyl)thieno[3,2-b]thiophene
    • 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene
    • EN300-6508050
    • Inchi: 1S/C7H3BrF2S2/c8-3-2-11-4-1-5(7(9)10)12-6(3)4/h1-2,7H
    • InChI Key: AVOIAXOYVUABOM-UHFFFAOYSA-N
    • SMILES: BrC1=CSC2C=C(C(F)F)SC=21

Computed Properties

  • Exact Mass: 267.88276g/mol
  • Monoisotopic Mass: 267.88276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 56.5Ų

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Additional information on 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene

3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene

The compound 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene (CAS No. 2248305-83-9) is a highly specialized organic molecule with significant applications in advanced materials science and pharmaceutical research. This compound belongs to the class of heterocyclic compounds, specifically thienothiophenes, which are known for their unique electronic properties and structural versatility. The molecule features a bromine atom at the 3-position and a difluoromethyl group at the 5-position of the thienothiophene ring system. These substituents significantly influence the compound's reactivity, stability, and potential for use in various chemical reactions.

Recent studies have highlighted the importance of thienothiophenes in the development of next-generation materials, particularly in the field of optoelectronics. The incorporation of bromine and difluoromethyl groups enhances the compound's ability to absorb light across a broad spectrum, making it a promising candidate for applications in organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Researchers have demonstrated that 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene exhibits excellent charge transport properties, which are critical for achieving high efficiency in these devices.

The synthesis of CAS No. 2248305-83-9 involves a multi-step process that typically begins with the preparation of the thienothiophene core. This is followed by selective bromination and alkylation reactions to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been shown to significantly improve the yield and purity of the final product. Advanced characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound.

In terms of physical properties, 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene is characterized by its high thermal stability and moderate solubility in common organic solvents. These properties make it suitable for use in solution-processing techniques commonly employed in thin-film electronics. Additionally, the compound's ability to form stable thin films has been leveraged in recent studies to develop flexible electronic devices with improved mechanical durability.

The application of CAS No. 2248305-83-9 extends beyond optoelectronics into the field of medicinal chemistry. Its unique electronic properties make it a valuable building block for designing bioactive molecules with potential therapeutic applications. For instance, researchers have explored its use as a scaffold for developing anti-inflammatory agents and anticancer drugs. The compound's ability to interact with biological systems while maintaining structural integrity has positioned it as a key component in drug discovery pipelines.

From an environmental perspective, 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene exhibits low toxicity and minimal environmental impact under standard usage conditions. Its degradation products are non-hazardous, making it a safer alternative to traditional materials used in similar applications. This aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, CAS No. 2248305-83-9, or 3-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene, represents a cutting-edge material with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with its favorable physical and electronic properties, positions it as a key player in advancing modern technology and medicine.

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